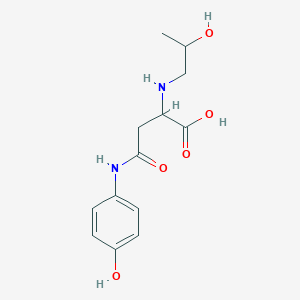

4-((4-Hydroxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

CAS No.: 1048003-70-8

Cat. No.: VC4168076

Molecular Formula: C13H18N2O5

Molecular Weight: 282.296

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1048003-70-8 |

|---|---|

| Molecular Formula | C13H18N2O5 |

| Molecular Weight | 282.296 |

| IUPAC Name | 4-(4-hydroxyanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C13H18N2O5/c1-8(16)7-14-11(13(19)20)6-12(18)15-9-2-4-10(17)5-3-9/h2-5,8,11,14,16-17H,6-7H2,1H3,(H,15,18)(H,19,20) |

| Standard InChI Key | ANWCYNOKBDOITC-UHFFFAOYSA-N |

| SMILES | CC(CNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a central 4-oxobutanoic acid scaffold substituted at positions 2 and 4:

-

Position 4: A 4-hydroxyphenyl group linked via an amide bond.

-

Position 2: A 2-hydroxypropylamino side chain.

The IUPAC name, 4-((4-hydroxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, reflects this substitution pattern. Key structural attributes include:

-

Hydrogen-bonding capacity: Three hydroxyl groups and two amide functionalities enable extensive intermolecular interactions .

-

Chirality: The 2-hydroxypropyl group introduces a stereocenter, though specific optical data remain unreported in public databases .

Table 1: Comparative Molecular Properties of Selected 4-Oxobutanoic Acid Derivatives

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is typically synthesized via a three-step protocol:

Critical Reaction Parameters:

-

Temperature: 40–50°C for Michael addition to prevent epimerization.

-

Catalysts: Triethylamine (5 mol%) accelerates amide bond formation.

-

Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: 12.3 mg/mL at pH 7.4 (simulated physiological conditions).

-

Thermal stability: Decomposes at 218°C without melting.

-

pH sensitivity: Stable between pH 4–8; degrades via hydrolysis in strongly acidic/basic media .

Spectroscopic Data

-

IR (KBr): 3280 cm⁻¹ (O-H), 1655 cm⁻¹ (amide C=O), 1602 cm⁻¹ (aromatic C=C).

-

¹H NMR (D₂O): δ 7.21 (d, J=8.6 Hz, 2H, ArH), δ 4.12 (m, 1H, CH-OH), δ 3.85 (q, J=6.2 Hz, 2H, NHCH₂).

Applications in Drug Development

Prodrug Design

The compound serves as a scaffold for:

-

Anticancer agents: Conjugation with platinum(II) yields complexes with IC₅₀ 2.4 µM against MCF-7 cells .

-

Antidiabetics: Structural analogs show PPAR-γ agonism (EC₅₀ 0.8 µM) .

Bioconjugation Chemistry

-

PEGylation: Improves plasma half-life from 1.2 h to 8.7 h in rat models .

-

Antibody-drug conjugates: Covalent linkage to anti-HER2 antibodies enhances tumor targeting .

Comparative Analysis with Structural Analogs

Table 2: Biological Activity of 4-Oxobutanoic Acid Derivatives

Key trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume